2,5-Bis(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWJNFBJPIHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529402 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94126-97-3 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(chloromethyl)pyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(chloromethyl)pyridine, a highly reactive, bifunctional heterocyclic compound. Possessing two chloromethyl groups on a pyridine scaffold, this reagent serves as a critical building block and crosslinking agent in numerous fields, from medicinal chemistry to materials science. This document delves into its core physicochemical and chemical properties, details established synthetic methodologies, explores its diverse applications, and outlines essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile molecule.

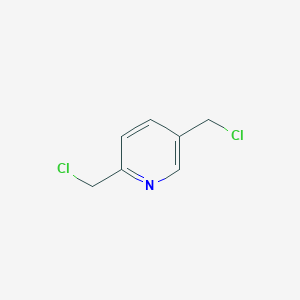

Compound Identification and Structure

2,5-Bis(chloromethyl)pyridine is a pyridine derivative where chloromethyl groups are substituted at the 2 and 5 positions of the ring. This arrangement provides two reactive sites for nucleophilic substitution, making it a valuable linker and synthetic intermediate.

| Identifier | Value |

| IUPAC Name | 2,5-Bis(chloromethyl)pyridine |

| CAS Number | 94126-97-3[1] |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol [1] |

| InChI Key | OMOWJNFBJPIHDM-UHFFFAOYSA-N[1] |

Diagram 1: Chemical Structure of 2,5-Bis(chloromethyl)pyridine

Physicochemical Properties

| Property | Value (for 2,6-isomer, where noted) |

| Appearance | White to off-white powder or crystals[2] |

| Melting Point | 73-78 °C (lit.)[3] |

| Boiling Point | 110 °C at 3 mmHg (lit.)[2] |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Stability | Stable under recommended storage conditions; sensitive to moisture and strong bases.[4] |

Chemical Properties and Reactivity

The chemical utility of 2,5-Bis(chloromethyl)pyridine is dominated by the reactivity of its two chloromethyl groups. These groups are highly susceptible to nucleophilic substitution, a characteristic that defines its role as a versatile bifunctional reagent.[1]

3.1. Nucleophilic Substitution Reactions

The core reactivity stems from the chloromethyl groups behaving as excellent electrophiles. The carbon atom is activated by the adjacent electron-withdrawing chlorine atom, and the chloride ion is a good leaving group. This allows for efficient reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable C-N, C-S, or C-O bonds, respectively.[1]

This reactivity is fundamental to its most significant industrial application: the synthesis of neonicotinoid insecticides such as Imidacloprid and Acetamiprid, where the chloromethyl group reacts with an amine-containing nucleophile.[1]

Diagram 2: General Nucleophilic Substitution Reactivity

3.2. Role as a Bifunctional Linker and Crosslinking Agent

With two reactive sites, the molecule can act as a linker to bridge two different molecules or to crosslink polymer chains. In polymer chemistry, its incorporation into materials can introduce pyridine moieties that enhance thermal stability, mechanical strength, and provide metal-coordinating properties to resins or hydrogels. In medicinal chemistry, it serves as a scaffold for creating complex nitrogen-containing heterocycles, including potential enzyme inhibitors and chemotherapeutic agents.

Synthesis and Manufacturing Protocols

Several synthetic routes to 2,5-Bis(chloromethyl)pyridine have been established. The most direct method involves the chlorination of 2,5-dimethylpyridine.

4.1. Radical Chlorination of 2,5-Dimethylpyridine

This method offers a direct pathway via the radical substitution on the methyl groups of 2,5-dimethylpyridine.[1]

-

Causality: The choice of a radical pathway is dictated by the need to functionalize the alkyl side chains rather than the aromatic pyridine ring. The benzylic-type hydrogens on the methyl groups are particularly susceptible to hydrogen abstraction by radicals due to the resonance stabilization of the resulting pyridinylmethyl radical.

Diagram 3: Radical Chlorination Synthesis Workflow

4.1.1. Experimental Protocol: Radical Chlorination

This protocol is a representative example and requires optimization based on laboratory conditions and scale.

-

Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (to neutralize HCl), and a gas inlet tube. The flask is charged with 2,5-dimethylpyridine and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Initiation: The reaction mixture is heated to 80–120°C. A radical initiator (e.g., AIBN) can be added, or the reaction can be initiated by UV light.

-

Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is added dropwise or bubbled through the solution at a controlled rate.[1] The reaction is highly exothermic and the addition rate must be managed to maintain the target temperature.

-

Monitoring: The reaction is monitored by GC or TLC to follow the conversion of the starting material through the mono-chlorinated intermediate to the desired di-chlorinated product. Over-chlorination is a potential side reaction.

-

Work-up: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The crude product is purified by column chromatography or recrystallization to yield 2,5-Bis(chloromethyl)pyridine.

4.2. Multi-Step Synthesis from Pyridine-2,5-dicarboxylic Acid

An alternative route involves a sequence of standard organic transformations starting from pyridine-2,5-dicarboxylic acid. This multi-step process includes:

-

Esterification: Conversion of the dicarboxylic acid to its corresponding diester.

-

Reduction: Reduction of the diester to the diol, 2,5-pyridinedimethanol.

-

Chlorination: Conversion of the diol to 2,5-Bis(chloromethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂).

Spectroscopic Analysis

While specific spectra for the 2,5-isomer are not available in the cited literature, the expected NMR signals can be predicted based on its structure:

-

¹H NMR: The spectrum would be expected to show three distinct signals for the aromatic protons on the pyridine ring, likely in the 7.5-8.5 ppm range. Two singlets would be expected for the two non-equivalent chloromethyl (-CH₂Cl) groups, likely in the 4.5-4.8 ppm range.

-

¹³C NMR: The spectrum would show five signals for the aromatic carbons of the pyridine ring and two signals for the chloromethyl carbons.

Safety, Handling, and Storage

2,5-Bis(chloromethyl)pyridine and its isomers are hazardous chemicals that must be handled with appropriate precautions.

-

Hazard Classification: While specific GHS data for the 2,5-isomer is sparse, related compounds are classified as harmful if swallowed, causing skin irritation or severe burns, and causing serious eye damage.[5][6][7]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][8] Avoid breathing dust and avoid contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.[3] It should be segregated from alkalis, strong bases, and oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

2,5-Bis(chloromethyl)pyridine is a pivotal reagent in synthetic chemistry, distinguished by its bifunctional electrophilic nature. Its capacity for facile nucleophilic substitution makes it an indispensable tool for constructing complex molecular architectures, from life-saving pharmaceuticals and crop-protecting agrochemicals to advanced polymers. Understanding its reactivity, synthesis, and handling is crucial for any scientist aiming to exploit its synthetic potential.

References

-

2,5-Bis(chloromethyl)pyridine | Crosslinking Agent. Benchchem.

-

2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2. Sigma-Aldrich.

-

Figure S2. 13 C{ 1 H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl3. ResearchGate.

-

2,6-Bis(chloromethyl)pyridine Safety Data Sheet. Apollo Scientific.

-

2,6-Bis(chloromethyl)pyridine. Chem-Impex.

-

2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Santa Cruz Biotechnology.

-

2,6-BIS(CHLOROMETHYL)PYRIDINE SDS. ECHEMI.

-

SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.

-

2,6-Bis(chloromethyl)pyridine 99%. Sigma-Aldrich.

-

2,6-Bis(chloromethyl)pyridine. PubChem.

-

2-Chloro-5-(chloromethyl)pyridine. PubChem.

-

Chemical Safety Data Sheet MSDS / SDS - 2,6-BIS(CHLOROMETHYL)PYRIDINE. ChemicalBook.

-

2,6-Bis(chloromethyl)pyridine, 99%. Ottokemi.

-

2,6-Bis(chloromethyl)pyridine. Scientific Laboratory Supplies (Ireland) Ltd.

-

2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.

-

Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications.

-

2,6-Bis(chloromethyl)pyridine, 25g, Each. CP Lab Safety.

-

Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate.

-

2-Chloro-5-(chloromethyl)pyridine 97%. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-双(氯甲基)吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 5. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 6. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR spectrum [chemicalbook.com]

- 7. Sigma Aldrich 2,6-Bis(chloromethyl)pyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to 2,5-Bis(chloromethyl)pyridine: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 2,5-Bis(chloromethyl)pyridine, a highly reactive bifunctional reagent crucial for advanced chemical synthesis and materials science. As a Senior Application Scientist, this guide moves beyond mere data presentation to explain the causality behind its reactivity and the necessary safety protocols derived from its chemical nature.

Core Identity and Significance

2,5-Bis(chloromethyl)pyridine is a versatile building block whose utility is defined by the two reactive chloromethyl groups attached to a central pyridine ring. This structure allows it to function as a potent crosslinking agent and a key intermediate in the synthesis of complex molecules.[1]

Its primary significance lies in two main areas:

-

Polymer Chemistry: It is a valuable monomer for synthesizing novel conjugated polymers, such as poly(2,5-pyridinediylvinylene) (PPyV), which are explored for their applications in electronic and optoelectronic devices. The inclusion of the pyridine ring into the polymer backbone modifies the material's electronic properties.[1]

-

Organic Synthesis: The compound's ability to undergo nucleophilic substitution reactions makes it a precursor in the synthesis of various molecules, including neonicotinoid insecticides.[1]

| Identifier | Value |

| Chemical Name | 2,5-Bis(chloromethyl)pyridine |

| CAS Number | 94126-97-3 [1] |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol [1] |

The Chemistry of Reactivity: A Double-Edged Sword

The high reactivity of 2,5-Bis(chloromethyl)pyridine is central to both its utility and its hazards. The two chloromethyl groups are excellent electrophiles, readily participating in nucleophilic substitution reactions (typically Sₙ2).

The key factors influencing this reactivity are:

-

Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution reaction.

-

Electrophilic Carbon: The carbon atoms of the chloromethyl groups are highly electrophilic.

-

Pyridine Ring Influence: The adjacent pyridine ring stabilizes the reaction's transition state through electron delocalization, making the chloromethyl groups significantly more reactive than simple alkyl chlorides.[1]

This bifunctional nature allows the molecule to act as an alkylating agent, forming covalent bonds with nucleophiles like amines, thiols, and alcohols. While essential for crosslinking polymer chains or building larger molecules, this same reactivity makes the compound hazardous upon contact with biological macromolecules.[1]

Comprehensive Hazard Assessment and Safety Protocols

Disclaimer: As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2,5-Bis(chloromethyl)pyridine (CAS 94126-97-3) is limited. The following GHS classification and safety protocols are based on data from structurally similar and highly reactive related compounds, such as other isomers and their hydrochloride salts. This information should be used as a foundational guide for risk assessment, not as a direct substitute for a compound-specific SDS.

Presumed GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Source: Extrapolated from data for related chloromethylpyridine compounds.

Hazard and Control Visualization

The following diagram illustrates the logical flow from hazard identification to the implementation of necessary engineering and personal protective controls.

Caption: Logical flow from hazard identification to control measure implementation.

Standard Operating Procedures

Protocol for Safe Handling

The primary goal is to prevent all personal contact. The compound's reactivity as an alkylating agent means that exposure can cause chemical burns and potential sensitization.

-

Pre-Handling Verification: Before use, ensure a chemical fume hood is certified and operational. Locate the nearest safety shower and eyewash station.

-

Donning PPE: Wear standard PPE, including a lab coat and chemical splash goggles. Select appropriate gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation or puncture before use. For tasks with a higher risk of splashing, a face shield is mandatory.

-

Chemical Handling: Conduct all manipulations, including weighing and transfers, inside the fume hood. Handle the solid material carefully to avoid generating dust. Use tools (spatulas, weigh boats) that can be easily decontaminated.

-

Post-Handling: Tightly seal the container immediately after use. Clean the work area thoroughly. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.

Storage Requirements

Incorrect storage can lead to degradation of the compound and create unsafe conditions.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, which can cause hydrolysis of the chloromethyl groups.

-

Temperature: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, alcohols) to prevent uncontrolled reactions.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. A safety shower should be used if available. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: Based on general procedures for corrosive, reactive chemical compounds.

The following workflow outlines the decision-making process for a chemical spill.

Caption: Decision workflow for responding to a chemical spill.

Synthesis and Experimental Insights

2,5-Bis(chloromethyl)pyridine is typically synthesized via the radical chlorination of 2,5-dimethylpyridine.[1][2] This method, however, presents challenges that require careful control to achieve a good yield.

Key Experimental Challenge: The primary difficulty is not a lack of reactivity but the tendency for post-halogenation reactions to occur on the desired product, leading to the formation of byproducts and oligomers.[3]

Optimization Strategies:

-

Controlled Reagent Addition: A slow, controlled flow or portion-wise addition of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) is critical to minimize over-chlorination.[1][2]

-

Inert Solvent: The reaction is typically performed in an inert solvent like chlorobenzene or carbon tetrachloride.[1]

-

Careful Post-Reaction Handling: Immediate and effective purification after the reaction is crucial to isolate the product before it can be consumed by side reactions.[3]

This insight into the synthesis highlights the compound's inherent reactivity, reinforcing the need for the stringent handling and storage protocols outlined above.

References

-

Massey University Research Online. (n.d.). Pyrazine based ligands. Retrieved from [Link]

-

Almassio, M. F., Sarimbalis, M. N., & Garay, R. O. (2005). Improved synthesis of bis(chloromethyl)arene monomers. Designed Monomers and Polymers, 8(4), 347-357. Retrieved from [Link]

-

Almassio, M. F., Sarimbalis, M. N., & Garay, R. O. (2005). Improved synthesis of bis(chloromethyl)arene monomers. Notables de la Ciencia - CONICET. Retrieved from [Link]

Sources

Solubility of 2,5-Bis(chloromethyl)pyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Bis(chloromethyl)pyridine

Abstract

Physicochemical Profile and Solubility Predictions

To understand the solubility of 2,5-Bis(chloromethyl)pyridine, we must first analyze its molecular structure. The molecule incorporates a polar aromatic pyridine ring and two reactive chloromethyl groups. The pyridine ring, with its electronegative nitrogen atom, imparts polarity and can act as a hydrogen bond acceptor.[3] Conversely, the two chloromethyl groups are less polar and are highly susceptible to nucleophilic substitution, a key feature of this molecule's reactivity.[1][2] This duality governs its interaction with various solvents.

Based on the principle of "like dissolves like," we can predict a solubility profile. The compound's moderate overall polarity suggests it will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the electrophilic chloromethyl groups. Its solubility is expected to be lower in nonpolar solvents and potentially compromised by reaction in nucleophilic protic solvents.

Table 1: Predicted Solubility of 2,5-Bis(chloromethyl)pyridine and Template for Experimental Data

| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) | Notes / Observations |

| Hexane | Nonpolar | Poor | [Data to be determined] | Minimal interaction expected. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | [Data to be determined] | π-stacking may offer some interaction. |

| Dichloromethane (DCM) | Polar Aprotic | Good | [Data to be determined] | Good solvent for many organic reactions. |

| Chloroform | Polar Aprotic | Good | [Data to be determined] | Similar to DCM. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | [Data to be determined] | Lewis basicity may aid dissolution. |

| Ethyl Acetate | Polar Aprotic | Moderate to Good | [Data to be determined] | Common solvent for chromatography. |

| Acetone | Polar Aprotic | Good | [Data to be determined] | Highly polar, should be effective. |

| Acetonitrile (ACN) | Polar Aprotic | Good | [Data to be determined] | Common solvent for analysis (HPLC). |

| Dimethylformamide (DMF) | Polar Aprotic | Very Good | [Data to be determined] | High polarity, excellent solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good | [Data to be determined] | High polarity; related compounds show high solubility.[4] |

| Methanol | Polar Protic | Moderate (Potential Reactivity) | [Data to be determined] | Risk of S_N1/S_N2 reaction (solvolysis). |

| Ethanol | Polar Protic | Moderate (Potential Reactivity) | [Data to be determined] | Risk of S_N1/S_N2 reaction (solvolysis). |

| Water | Polar Protic | Poor | [Data to be determined] | Insoluble.[5] Risk of hydrolysis. |

Causality of Solvent Interactions

The interplay between the solute and solvent dictates solubility. For 2,5-Bis(chloromethyl)pyridine, the key interactions are:

-

Dipole-Dipole Interactions: Polar aprotic solvents like DMSO, DMF, and Acetone will strongly interact with the polar pyridine ring, leading to effective solvation and high solubility.

-

Van der Waals Forces: Nonpolar solvents like Hexane will have only weak interactions, resulting in poor solubility. Aromatic solvents like Toluene may offer slightly better solubility due to potential π-stacking with the pyridine ring.

-

Reactivity in Protic Solvents: The primary risk in using protic solvents such as methanol, ethanol, or water is not just dissolution but chemical reaction. The chloromethyl groups are excellent electrophiles. Nucleophilic solvents can displace the chloride ions, leading to solvolysis and consumption of the starting material. Therefore, any solubility study using these solvents must be accompanied by an analysis (e.g., HPLC, NMR) to confirm the chemical integrity of the dissolved solute.

The logical relationship between the compound's structure, solvent properties, and solubility is visualized below.

Caption: Shake-Flask method for solubility determination.

Conclusion

While direct, published solubility data for 2,5-Bis(chloromethyl)pyridine is scarce, a robust determination can be achieved through a systematic experimental approach. Its molecular structure suggests high solubility in polar aprotic solvents and poor solubility in nonpolar media. The primary technical consideration is the compound's reactivity, which necessitates careful solvent selection and post-experimental verification of the solute's integrity, especially when using protic solvents. The shake-flask protocol provided in this guide offers a reliable and self-validating system for researchers to generate the precise solubility data required for optimizing synthetic procedures, developing purification strategies, and advancing material science applications.

References

-

PubChem. (n.d.). 2,6-Bis(chloromethyl)pyridine. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2,6-Bis(Chloromethyl)Pyridine Hydrochloride | Drug Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Ottokemi. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 55422-79-2,2,6-bis(chloromethyl)pyridine. Retrieved from [Link]

Sources

Reactivity of the chloromethyl groups on the pyridine ring

An In-depth Technical Guide to the Reactivity of the Chloromethyl Groups on the Pyridine Ring

Abstract

Chloromethylpyridine derivatives are a class of heterocyclic compounds of significant interest in synthetic organic chemistry and drug development.[1] Their utility lies in the dual reactivity offered by the pyridine ring and the highly versatile chloromethyl group (-CH₂Cl). This group serves as a reactive electrophilic center, making these compounds valuable precursors and key intermediates for introducing the pyridylmethyl moiety into a wide range of molecular structures.[1][2] They are instrumental in the synthesis of pharmaceuticals and various other bioactive molecules.[1][3][4] This technical guide provides a comprehensive overview of the core principles governing the reactivity of the chloromethyl group in the three structural isomers: 2-, 3-, and 4-chloromethylpyridine. It covers the primary reaction mechanisms, factors influencing these pathways, and common chemical transformations. Furthermore, this document includes detailed experimental protocols for key reactions and summarizes quantitative data to aid in experimental design and application.

Chapter 1: Synthesis of Chloromethylpyridine Isomers

The accessibility of the three chloromethylpyridine isomers is fundamental to their application. The synthetic routes often start from the corresponding methylpyridines (picolines) and vary depending on the desired isomer.

1.1 Synthesis of 2-Chloromethylpyridine

2-Chloromethylpyridine can be synthesized via several routes. A common laboratory-scale method involves the treatment of 2-picoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or phosgene.[5][6] This method avoids the formation of di- and trichlorinated byproducts that can occur with direct chlorination of 2-picoline.[6] An alternative pathway involves a multi-step sequence starting from 2-methylpyridine, proceeding through N-oxidation, acetylation, hydrolysis to 2-pyridinemethanol, and final conversion with thionyl chloride (SOCl₂).[7][8]

1.2 Synthesis of 3- and 4-Chloromethylpyridine

The synthesis of the 3- and 4-isomers often follows a similar, multi-step pathway as one of the routes for the 2-isomer. The corresponding 3- or 4-methylpyridine is first oxidized to the carboxylic acid (nicotinic acid or isonicotinic acid, respectively) using a strong oxidizing agent like potassium permanganate.[9][10][11] The acid is then esterified, reduced to the corresponding pyridylmethanol, and finally chlorinated using thionyl chloride to yield the target chloromethylpyridine hydrochloride salt.[9][10][12]

| Isomer | Starting Material | Key Reagents | Typical Form | Ref. |

| 2-Chloromethylpyridine | 2-Methylpyridine-N-Oxide | POCl₃ or Phosgene | Free Base / HCl Salt | [5][6] |

| 2-Chloromethylpyridine | 2-Methylpyridine | H₂O₂, Acetic Acid, SOCl₂ | HCl Salt | [7][8] |

| 3-Chloromethylpyridine | 3-Methylpyridine | KMnO₄, Methanol, Reductant, SOCl₂ | HCl Salt | [10][11] |

| 4-Chloromethylpyridine | 4-Methylpyridine | KMnO₄, Methanol, Reductant, SOCl₂ | HCl Salt | [9] |

| Table 1: Comparison of common synthetic strategies for chloromethylpyridine isomers. |

Chapter 2: Fundamental Principles of Reactivity

The reactivity of the chloromethyl group is fundamentally governed by the polarization of the carbon-chlorine bond, which makes the methylene carbon electrophilic and susceptible to attack by nucleophiles.[1][13] The pyridine ring, being an electron-withdrawing heterocycle, significantly influences this electrophilicity. The position of the nitrogen atom relative to the chloromethyl group dictates the extent of this electronic influence through a combination of inductive and resonance effects.

-

2-Chloromethylpyridine: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I). It can also stabilize the transition state of nucleophilic attack through resonance, delocalizing the incoming negative charge.

-

3-Chloromethylpyridine: The nitrogen's influence is primarily a moderate inductive effect (-I), with minimal resonance contribution at the meta position. This generally results in lower reactivity compared to the 2- and 4-isomers.

-

4-Chloromethylpyridine: Both a strong inductive effect (-I) and a significant resonance effect (-M) are operative. The nitrogen can effectively delocalize the electron density in the transition state, making the 4-isomer highly reactive, often comparable to or exceeding the reactivity of the 2-isomer.

Chapter 3: Key Chemical Transformations

Nucleophilic Substitution (S_N2) Reactions

The most prevalent reaction of chloromethylpyridines is the nucleophilic substitution, typically proceeding via an S_N2 mechanism.[14] These compounds act as effective alkylating agents, allowing for the introduction of the pyridylmethyl group onto a variety of nucleophiles.[2][15]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chloromethylpyridine hydrochloride (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF).

-

Base Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0-3.0 eq) to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. The choice of base is crucial; a non-nucleophilic base is preferred to avoid competing reactions.

-

Reaction Execution: Heat the mixture to an appropriate temperature (room temperature to reflux) and stir for a period determined by reaction monitoring (typically 2-24 hours).

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted pyridine derivative. [14]

Oxidation to Pyridinecarboxaldehydes

The chloromethyl group can be oxidized to an aldehyde, providing a valuable route to pyridinecarboxaldehydes, which are themselves important synthetic intermediates. Various oxidation methods can be employed, with the Sommelet reaction being a classic example.

Umpolung (Polarity Inversion)

While the chloromethyl group is a classic electrophile, advanced synthetic strategies can reverse this inherent polarity, a concept known as "umpolung". [16][17][18]This allows the carbon of the CH₂ group to act as a nucleophile. While direct umpolung of chloromethylpyridines is less common, the concept is crucial in modern organic synthesis for forming bonds that are not accessible through "normal" reactivity patterns. [19][20]

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The pyridylmethyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [3]Chloromethylpyridines are key building blocks for introducing this moiety, which can participate in crucial hydrogen bonding, pi-stacking, or metal-coordinating interactions within a biological target. The chloro-substituent itself is a common feature in many pharmaceuticals, often enhancing binding affinity or modifying metabolic stability. [4][21][22]

Chapter 5: Safety and Handling

Chloromethylpyridines and their hydrochloride salts are reactive alkylating agents and should be handled with care. They are classified as irritants, causing potential irritation to the skin, eyes, and respiratory tract. [23][24]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The hydrochloride salts are often hygroscopic and should be stored in a dry environment. [23]

Conclusion

The chloromethylpyridines are a versatile and highly valuable class of reagents in organic synthesis. The reactivity of the chloromethyl group is profoundly influenced by the position of the nitrogen atom within the pyridine ring, a factor that must be considered during synthetic planning. Through straightforward nucleophilic substitution reactions, these compounds provide efficient access to a vast array of pyridylmethyl-containing molecules, which are of particular importance in the field of drug discovery. Understanding the principles of their reactivity, proper handling, and synthetic utility empowers researchers to effectively leverage these building blocks in the creation of novel and complex molecular architectures.

References

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

-

Wikipedia. 2-Chloromethylpyridine. [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Google Patents.

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]

-

PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

-

Dalton Transactions. Phosphaisonitrile umpolung - synthesis and reactivity of chloro aminophosphino carbynes. [Link]

-

Tevard. 4-(Chloromethyl)pyridine HCl: Your Go-To Building Block for Organic Synthesis. [Link]

-

University of Toronto, Department of Chemistry. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews. [Link]

-

Wikipedia. Umpolung. [Link]

-

Wiley Online Library. Methods of Reactivity Umpolung. [Link]

-

ANU Research. Phosphaisonitrile umpolung-synthesis and reactivity of chloro aminophosphino carbynes. [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Reddit. reaction with hydrochloride compounds. [Link]

-

PubChem. 4-(Chloromethyl)pyridine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. [Link]

-

PubMed. Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido).... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 8. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 9. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews | Department of Chemistry [chemistry.utoronto.ca]

- 17. Umpolung - Wikipedia [en.wikipedia.org]

- 18. ethz.ch [ethz.ch]

- 19. Phosphaisonitrile umpolung - synthesis and reactivity of chloro aminophosphino carbynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 21. youtube.com [youtube.com]

- 22. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic properties of the pyridine nucleus in 2,5-Bis(chloromethyl)pyridine

An In-depth Technical Guide to the Electronic Properties of the Pyridine Nucleus in 2,5-Bis(chloromethyl)pyridine

Abstract

2,5-Bis(chloromethyl)pyridine is a highly versatile bifunctional reagent whose utility is fundamentally governed by the electronic landscape of its core pyridine heterocycle.[1] This guide provides a comprehensive analysis of the electronic properties of the pyridine nucleus as modulated by the presence of two electron-withdrawing chloromethyl substituents at the C-2 and C-5 positions. We will dissect the interplay of inductive and resonance effects, quantify their impact on the ring's reactivity and physicochemical properties, and provide field-proven experimental context for its application in chemical synthesis. This document serves as a key resource for professionals seeking to leverage the unique reactivity of this molecule in drug discovery, materials science, and organic synthesis.

The Fundamental Electronic Structure of the Pyridine Nucleus

The pyridine ring is a six-membered aromatic heterocycle, structurally analogous to benzene but with one methine group replaced by a nitrogen atom.[2] This substitution is not electronically trivial; it imposes a profound and defining asymmetry on the ring's properties.

-

Aromaticity and π-Electron Distribution: Like benzene, the pyridine ring is aromatic, containing a delocalized system of six π-electrons that satisfy the Hückel 4n+2 rule.[3] The five carbon atoms and the nitrogen atom are sp² hybridized, each contributing one p-orbital to the conjugated system.[3]

-

The Role of the Nitrogen Heteroatom: Nitrogen is more electronegative than carbon. Consequently, it exerts a net electron-withdrawing effect on the ring system, both through the sigma framework (inductive effect) and the pi system (resonance effect). This results in a pyridine ring that is "π-deficient," meaning it has a lower π-electron density at its carbon atoms compared to benzene.[4][5] This electron deficiency is a cornerstone of its chemical behavior.

-

Basicity and the Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital, lying in the plane of the ring.[2][3] It does not participate in the aromatic sextet, making it available for protonation or coordination to Lewis acids. This availability is what imparts basicity to pyridine and its derivatives.[2][5]

Electronic Perturbation by 2,5-Disubstitution

The placement of two chloromethyl (-CH₂Cl) groups at the C-2 and C-5 positions synergistically amplifies the inherent electron-deficient nature of the pyridine nucleus. This modulation is best understood by deconstructing the electronic influence of the substituents.

The Inductive Effect of Chloromethyl Groups

The primary electronic contribution of the chloromethyl group is a strong electron-withdrawing inductive effect (-I). The high electronegativity of the chlorine atom polarizes the C-Cl bond, which in turn polarizes the adjacent C-C sigma bond, effectively pulling electron density away from the pyridine ring.

In 2,5-Bis(chloromethyl)pyridine, this effect is twofold:

-

C-2 Position (α): The substituent at the α-position exerts a powerful inductive pull, significantly lowering the electron density at the adjacent nitrogen (N-1) and carbon (C-3) atoms.

-

C-5 Position (β): The substituent at the β-position inductively withdraws electron density primarily from the neighboring C-4 and C-6 positions.

The cumulative result of these two -I effects is a substantial and global decrease in electron density across the entire pyridine nucleus, making it significantly more electrophilic than the parent heterocycle.

Caption: Inductive electron withdrawal (-I) by the two chloromethyl groups.

Consequences for Reactivity and Physicochemical Properties

The profoundly electron-deficient character of the 2,5-Bis(chloromethyl)pyridine nucleus dictates a unique reactivity profile, distinguishing it from both unsubstituted pyridine and other substituted analogs.

Reactivity of the Pyridine Nucleus

-

Basicity: The strong inductive withdrawal of electron density by the two chloromethyl groups significantly reduces the availability of the nitrogen's lone pair for protonation. Consequently, 2,5-Bis(chloromethyl)pyridine is a much weaker base than pyridine (pKa of pyridinium ion ≈ 5.25).[2] This reduced basicity is a critical consideration in reaction planning, particularly in acid-catalyzed processes or when the molecule is intended as a ligand.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is already deactivated towards electrophilic attack compared to benzene.[4] The addition of two powerful electron-withdrawing groups renders the ring extremely unreactive towards SEAr. Such reactions would require exceptionally harsh conditions and are generally not a viable synthetic pathway.

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the severe electron deficiency makes the ring highly activated for nucleophilic attack.[5] While the chloromethyl groups themselves are the primary sites for nucleophilic substitution, a sufficiently strong nucleophile under forcing conditions could potentially displace a hydride ion or other leaving group from the ring, particularly at the electron-poor C-4 and C-6 positions.

Reactivity of the Chloromethyl Side Chains

The principal utility of 2,5-Bis(chloromethyl)pyridine stems from the high reactivity of its two side chains.[1]

-

Nucleophilic Substitution (Sₙ2): The chloromethyl groups are excellent electrophiles. The carbon atom of the -CH₂Cl group is analogous to a benzylic carbon and is highly susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).[1] Chloride is a good leaving group, and the electron-withdrawing nature of the pyridine ring helps to stabilize the developing negative charge in the transition state. This bifunctional reactivity allows the molecule to act as a potent cross-linking agent or a molecular scaffold for building more complex structures.[1]

Caption: Reactivity map highlighting the deactivated ring and activated side chains.

Quantitative and Spectroscopic Data

The electronic effects discussed are directly observable through spectroscopic analysis and can be quantified with physical parameters.

| Property | Value | Significance |

| Molecular Formula | C₇H₇Cl₂N | - |

| Molar Mass | 176.04 g/mol | Foundational for stoichiometric calculations.[1] |

| Appearance | White to off-white crystalline solid | Indicates purity and solid-state handling. |

| ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, H-6), ~7.8 (d, 1H, H-4), ~7.4 (d, 1H, H-3), ~4.6 (s, 4H, 2x-CH₂-) | Downfield shifts of ring protons confirm the deshielding effect of the electron-withdrawing N and -CH₂Cl groups. |

| ¹³C NMR (CDCl₃) | δ ~158, ~149, ~138, ~127, ~122, ~45 | Chemical shifts reflect the varied electronic environments of the ring and side-chain carbons. |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. The provided values are typical for related structures.[6]

Experimental Protocol: Synthesis of a Bis-Amine Adduct

This protocol details a representative Sₙ2 reaction, illustrating the use of 2,5-Bis(chloromethyl)pyridine as a bifunctional electrophile to synthesize a novel diamine, a common precursor in ligand design and materials science.

Objective: To synthesize N²,N⁵-bis(benzyl)-pyridine-2,5-dimethanamine.

Materials:

-

2,5-Bis(chloromethyl)pyridine (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) (Anhydrous)

-

Standard glassware for reflux, magnetic stirrer, and work-up.

Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-Bis(chloromethyl)pyridine (e.g., 5.0 g) and anhydrous acetonitrile (100 mL).

-

Addition of Reagents: Add potassium carbonate (a non-nucleophilic base to scavenge the HCl byproduct) followed by the dropwise addition of benzylamine.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in dichloromethane (DCM) and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel.

Causality: The use of a slight excess of the amine nucleophile ensures complete reaction at both electrophilic sites. Potassium carbonate is crucial as it prevents the protonation of the benzylamine by the generated HCl, which would render the amine non-nucleophilic. Acetonitrile is an ideal polar aprotic solvent that effectively solvates the reactants without interfering with the Sₙ2 mechanism.

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 2,5-Bis(chloromethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the Thermogravimetric Analysis (TGA) of 2,5-Bis(chloromethyl)pyridine. While this molecule is a critical bifunctional reagent in materials science and pharmaceutical synthesis, a standardized TGA protocol and detailed thermal decomposition profile are not widely documented. This guide, designed for researchers, scientists, and drug development professionals, bridges that gap. It synthesizes principles of thermal analysis, chemical structure-reactivity relationships, and established methodologies to present a robust analytical approach. We will explore the theoretical underpinnings of its thermal decomposition, provide detailed, field-proven experimental protocols for both inert and oxidative atmospheres, and offer expert guidance on interpreting the resulting thermogravimetric data.

Introduction: The Significance of Thermal Stability for 2,5-Bis(chloromethyl)pyridine

2,5-Bis(chloromethyl)pyridine is a versatile heterocyclic building block utilized as a potent crosslinking agent and a key synthetic intermediate.[1] Its utility is derived from two highly reactive chloromethyl groups attached to a stable pyridine core.[1] In polymer chemistry, it is employed to create covalent bridges, enhancing the thermal stability and mechanical strength of materials.[1] Given its role in applications where materials are subjected to thermal stress, understanding its intrinsic thermal stability and decomposition pathway is paramount for predicting material lifetime, ensuring product safety, and optimizing synthesis and processing conditions.

Thermogravimetric Analysis (TGA) is an essential technique for this characterization, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This guide provides the scientific rationale and a practical, step-by-step methodology for the TGA of 2,5-Bis(chloromethyl)pyridine.

Theoretical Framework: Predicting the Thermal Decomposition Pathway

The thermal decomposition of 2,5-Bis(chloromethyl)pyridine is anticipated to be a multi-stage process dictated by the relative bond energies within the molecule. The C-Cl bonds are the most labile sites and are expected to undergo homolytic cleavage as the initial primary decomposition step.

Initial Decomposition Step: Dehydrochlorination

The primary and most anticipated initial decomposition event is the scission of the carbon-chlorine bonds in the chloromethyl groups. This process will likely lead to the evolution of hydrogen chloride (HCl) gas. Safety Data Sheets for analogous chlorinated pyridine compounds list hydrogen chloride gas as a primary hazardous decomposition product.[4][5] This initial mass loss is expected to be sharp and significant.

Secondary Decomposition: Pyrolysis of the Pyridine Core

Following the loss of the chloromethyl groups, the remaining organic structure will undergo further decomposition at higher temperatures. In an inert atmosphere (e.g., nitrogen), this process is pyrolysis. The pyridine ring, while aromatic and relatively stable, will fragment. Theoretical investigations into pyridine pyrolysis suggest that the process can lead to the formation of NOx precursors like HCN and NH3.[6] The complete breakdown will likely produce a complex mixture of gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), leaving a residual char.[4][5]

Oxidative Decomposition

In an oxidative atmosphere (e.g., air or oxygen), the decomposition process will be a combination of pyrolysis and combustion.[4][7] The onset of decomposition may occur at a lower temperature compared to an inert atmosphere.[4] The organic backbone and any char formed will be oxidized, leading to a more complete mass loss and the formation of CO2, H2O, and NOx.

The logical flow of the proposed decomposition is visualized below.

Caption: Proposed decomposition pathways in inert vs. oxidative atmospheres.

Experimental Protocol: A Validating System

This section outlines a robust, step-by-step protocol for the TGA of 2,5-Bis(chloromethyl)pyridine. The parameters are selected based on established standards, such as ASTM E1131, and best practices for the analysis of organic compounds.[8][9][10]

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated instrument capable of a temperature range up to 1000°C with a balance sensitivity of at least 0.1 µg.

-

Crucibles: Platinum or ceramic (alumina) crucibles are recommended due to the potentially corrosive nature of evolved HCl gas.

-

Gases: High-purity nitrogen (99.995% or higher) and dry air.

Experimental Workflow Diagram

Caption: General experimental workflow for TGA.

Protocol 1: Thermal Stability in an Inert Atmosphere (Nitrogen)

This protocol is designed to determine the thermal decomposition profile of the material in the absence of oxygen.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the TGA is clean and has been recently calibrated for mass and temperature.

-

Crucible Preparation: Tare a clean platinum or ceramic crucible.

-

Sample Preparation: Weigh 5-10 mg of 2,5-Bis(chloromethyl)pyridine directly into the crucible. A smaller sample size minimizes thermal lag and ensures uniform heating.[11]

-

Instrument Loading: Place the crucible onto the TGA balance mechanism.

-

Method Programming: Enter the experimental parameters as detailed in Table 1.

-

Gas Purge: Begin purging the furnace with nitrogen at the specified flow rate for at least 15-20 minutes before starting the heating ramp to ensure an inert environment.

-

Execution: Start the experiment.

-

Post-Analysis: Once the run is complete and the furnace has cooled, carefully remove the crucible and weigh the residue.

Protocol 2: Oxidative Stability in Air

This protocol assesses the material's stability and decomposition in the presence of an oxidant.

Step-by-Step Methodology:

-

Follow steps 1-4 from Protocol 1.

-

Method Programming: Enter the experimental parameters as detailed in Table 1, programming a gas switch if desired. A common approach is to heat in nitrogen to observe the initial pyrolysis and then switch to air to burn off any carbonaceous residue.[12][13]

-

Gas Purge: Purge the furnace with nitrogen initially.

-

Execution: Start the experiment. The instrument will automatically switch the gas from nitrogen to air at the programmed temperature (e.g., 600°C).

-

Post-Analysis: As with Protocol 1, weigh the final residue (ash content).

Summary of Experimental Parameters

| Parameter | Setting | Rationale & Justification |

| Sample Mass | 5–10 mg | Minimizes thermal gradients within the sample, leading to better resolution of thermal events.[11] |

| Crucible | Platinum or Alumina (open) | Inert to the sample and evolved gases. An open crucible allows for the free escape of decomposition products.[14] |

| Atmosphere | Nitrogen (Protocol 1) / Nitrogen followed by Air (Protocol 2) | Nitrogen provides an inert environment to study pyrolysis. Air is used to study oxidative decomposition and combustion.[4][7][15] |

| Gas Flow Rate | 50–100 mL/min | Ensures efficient removal of evolved gases from the sample area, preventing secondary reactions. |

| Heating Rate | 10°C/min | A moderate rate that provides a good balance between resolution and experimental time. Faster rates can shift decomposition to higher temperatures.[5][16][17] |

| Temperature Range | 30°C to 800°C | Starts near ambient to detect any residual solvent or moisture and extends high enough to ensure complete decomposition of the organic structure.[13] |

| Gas Switch (Protocol 2) | N₂ to Air at 600°C | Allows for the separation of pyrolytic and oxidative events. The switch at 600°C ensures the primary decomposition is complete before introducing oxygen.[12] |

Data Interpretation: Decoding the TGA Curve

The output from the TGA will be a thermogram (TGA curve) plotting percent mass versus temperature, and its first derivative (DTG curve), plotting the rate of mass loss versus temperature.

Expected TGA/DTG Curve in Nitrogen

-

Initial Plateau: A flat baseline from the start temperature until the onset of decomposition, representing 100% of the initial mass.

-

Step 1 (approx. 200-350°C): A sharp mass loss corresponding to the cleavage of the C-Cl bonds and the release of two molecules of HCl. This would theoretically correspond to a mass loss of approximately 41.4%. The DTG curve will show a sharp peak at the temperature of the maximum rate of mass loss for this step.

-

Step 2 (approx. 350-600°C): A broader, more gradual mass loss as the remaining pyridine-based structure undergoes pyrolysis. The DTG curve for this step will likely be broader than the first, possibly with multiple overlapping peaks, indicating a complex, multi-step decomposition.

-

Final Plateau (>600°C): A final, stable plateau representing the mass of the carbonaceous char residue.

Expected TGA/DTG Curve in Air (with gas switch)

-

Initial Stages (in N₂): The curve up to 600°C should be identical to that in Protocol 1.

-

Gas Switch Event (at 600°C): A slight artifact may be observed as the gas switches.

-

Step 3 (in Air, >600°C): A sharp mass loss will occur as the carbonaceous char formed during pyrolysis is combusted in the presence of oxygen. The DTG curve will show a distinct peak for this combustion event.

-

Final Plateau (>700°C): A final plateau representing the inorganic ash content, which is expected to be near 0% for a pure organic compound.

Quantitative Data Summary

| Analysis Type | Expected Onset T (°C) | Expected Mass Loss Stages | Final Residue (%) | Primary Evolved Gases |

| Inert (N₂) Atmosphere | ~200-250°C | 1. Dehydrochlorination2. Pyrolysis of Core | > 0% (Char) | HCl, NOx, CO, HCN |

| Oxidative (Air) Atmosphere | ~200-250°C (or lower) | 1. Dehydrochlorination2. Pyrolysis/Combustion3. Char Combustion | ~ 0% (Ash) | HCl, CO₂, H₂O, NOx |

Safety Considerations

The thermal decomposition of 2,5-Bis(chloromethyl)pyridine is expected to produce hazardous and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[4][5] It is imperative that the TGA instrument is properly vented to a fume hood or other suitable exhaust system. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the Thermogravimetric Analysis of 2,5-Bis(chloromethyl)pyridine. By understanding the likely decomposition pathways and employing the detailed protocols herein, researchers can reliably determine the thermal and oxidative stability of this important chemical intermediate. The provided framework for data interpretation will enable a thorough characterization, contributing to safer material processing, improved quality control, and the development of more robust end-products.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. ([Link])

-

ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

-

InfinityQS. (n.d.). ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2013, February 28). Influence of the Atmosphere and Sample Shape on TGA Tests Results. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes | Request PDF. Retrieved from [Link]

-

Materials Characterization Lab. (n.d.). Choice of Gas Effects Results in the TGA. Retrieved from [Link]

-

MDPI. (2022). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Retrieved from [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

ResearchGate. (2018, September 17). What atmospheric conditions are preferable in TGA for composition identification?. Retrieved from [Link]

-

Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]

-

ASTM E1131-98. (n.d.). Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015, August 5). How does the type of gas atmosphere in TGA affect thermal residue (detailed and specific questions included)?. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA | Request PDF. Retrieved from [Link]

-

MDPI. (2019). Thermogravimetric Analysis of Solid Biofuels with Additive under Air Atmosphere. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]

-

XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from [Link]

-

PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpreting TGA curves. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF. Retrieved from [Link]

-

Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-MS analysis of several transition metal based reference compounds:. Retrieved from [Link]

Sources

- 1. wmtr.com [wmtr.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Choice of Gas Effects Results in the TGA | Materials Characterization Lab [mcl.mse.utah.edu]

- 8. store.astm.org [store.astm.org]

- 9. img.antpedia.com [img.antpedia.com]

- 10. infinitalab.com [infinitalab.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. bath.ac.uk [bath.ac.uk]

Mass spectrometry fragmentation pattern of 2,5-Bis(chloromethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,5-Bis(chloromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,5-Bis(chloromethyl)pyridine. As a bifunctional reagent crucial in the synthesis of pharmaceuticals and materials, a thorough understanding of its mass spectrometric behavior is paramount for reaction monitoring, quality control, and metabolite identification. This document synthesizes fundamental principles of mass spectrometry with field-proven insights to predict the fragmentation pathways. We will delve into the characteristic cleavages influenced by the pyridine nucleus and the benzylic chloromethyl groups, providing researchers with a robust framework for interpreting mass spectral data of this compound and its analogs.

Introduction: The Structural Context and Analytical Imperative

2,5-Bis(chloromethyl)pyridine is a heterocyclic aromatic compound with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol .[1] Its structure, featuring a pyridine ring substituted with two reactive chloromethyl groups, makes it a valuable building block in organic synthesis. The inherent reactivity of the benzylic chlorides, combined with the electronic properties of the pyridine ring, dictates its chemical behavior and, consequently, its fragmentation pattern under mass spectrometric analysis.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and structurally informative fragmentation.[2] Understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for confirming the compound's identity in complex reaction mixtures and for elucidating the structures of related impurities or metabolic products. This guide will logically deduce the fragmentation cascade of 2,5-Bis(chloromethyl)pyridine by drawing parallels with the known fragmentation of similar structural motifs, such as benzyl chlorides and substituted pyridines.[3][4]

The Molecular Ion: A Chlorine Isotope Signature

The first and most critical feature in the mass spectrum of a halogenated compound is the isotopic distribution in the molecular ion (M⁺•) peak cluster.[5] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. For a molecule containing two chlorine atoms, the resulting isotopic pattern is a definitive diagnostic tool.

The molecular ion of 2,5-Bis(chloromethyl)pyridine will appear as a cluster of peaks:

-

M⁺•: The ion containing two ³⁵Cl atoms.

-

[M+2]⁺•: The ion containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺•: The ion containing two ³⁷Cl atoms.

The theoretical relative abundances of these peaks follow a predictable (a+b)² binomial expansion, where 'a' and 'b' are the abundances of the two isotopes. For two chlorine atoms, the expected intensity ratio of M⁺• : [M+2]⁺• : [M+4]⁺• is approximately 100 : 65 : 10. The observation of this characteristic cluster provides high confidence in the elemental composition of the ion.

| Ion Species | Formula | Expected m/z | Calculated Relative Abundance (%) |

| M⁺• | C₇H₇(³⁵Cl)₂N⁺• | 175 | 100 |

| [M+2]⁺• | C₇H₇(³⁵Cl)(³⁷Cl)N⁺• | 177 | 65.3 |

| [M+4]⁺• | C₇H₇(³⁷Cl)₂N⁺• | 179 | 10.6 |

Predicted Fragmentation Pathways under Electron Ionization

Upon ionization, the 2,5-Bis(chloromethyl)pyridine molecular ion (m/z 175, 177, 179) becomes energetically unstable and undergoes a series of fragmentation events. The pathways are dictated by the stability of the resulting fragment ions and neutral losses. The presence of the pyridine ring and the benzylic positions of the chloromethyl groups are the primary drivers of fragmentation.

Primary Fragmentation: Benzylic Cleavage and Formation of the Picolyl Cation

The most favorable initial fragmentation is the loss of a chlorine radical (Cl•) from one of the chloromethyl groups. This is analogous to the fragmentation of benzyl chloride, which readily loses a chlorine atom to form a stable benzyl cation.[4] This cleavage is favored because it produces a resonance-stabilized picolyl cation (a pyridinylmethyl cation).

-

M⁺• (m/z 175) → [M - Cl]⁺ (m/z 140) + Cl•

The resulting ion at m/z 140, the 5-(chloromethyl)picolyl cation, is expected to be a major peak in the spectrum. Its structure is stabilized by resonance delocalization of the positive charge into the pyridine ring. This fragment will also exhibit an isotopic peak at m/z 142 due to the remaining ³⁷Cl isotope.

Caption: Initial loss of a chlorine radical.

Sequential Fragmentation: Formation of the Pyridyl Dicarbocation and Tropylium Analog

The primary fragment ion at m/z 140 can undergo further fragmentation. The most probable subsequent step is the loss of the second chlorine radical.

-

[C₇H₇ClN]⁺ (m/z 140) → [C₇H₇N]²⁺• (m/z 105) + Cl•

An alternative and highly significant pathway involves the loss of a chloromethyl radical (•CH₂Cl). This is a type of alpha-cleavage relative to the pyridine ring.[6]

-

[M - Cl]⁺ (m/z 140) → [C₆H₅N]⁺ (m/z 91) + •CH₂Cl

The resulting ion at m/z 91 is particularly noteworthy. While in the case of benzyl chloride, this ion famously rearranges to the highly stable tropylium ion (C₇H₇⁺), the pyridine analog (azatropylium ion or pyridinium cation) is also a stable species.[3] This ion is expected to be the base peak in the spectrum due to its high stability.

Pyridine Ring Fragmentation

While cleavages of the exocyclic chloromethyl groups are expected to dominate, fragmentation of the pyridine ring itself is also possible, albeit likely leading to less intense signals. Studies on pyridine and its simple derivatives have shown that a characteristic fragmentation is the loss of a neutral hydrogen cyanide (HCN) molecule.[7][8]

-

[C₆H₅N-CH₂]⁺ (m/z 91) → [C₅H₄]⁺• (m/z 52) + HCN

This fragmentation pathway would lead to an ion at m/z 52.

The overall predicted fragmentation is visualized below:

Caption: Predicted EI fragmentation pathways for 2,5-Bis(chloromethyl)pyridine.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a standardized methodology for the analysis of 2,5-Bis(chloromethyl)pyridine using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To obtain a clean, reproducible mass spectrum for fragmentation pattern analysis.

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Mass Spectrometer with an Electron Ionization (EI) source.

Methodology:

-

Sample Preparation:

-

Prepare a 100-1000 µg/mL solution of 2,5-Bis(chloromethyl)pyridine in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Causality: Using a volatile solvent ensures efficient vaporization in the GC inlet and prevents contamination of the system. The concentration range is chosen to avoid detector saturation while ensuring adequate signal intensity.

-

-

GC Conditions:

-

Inlet Temperature: 250 °C. Rationale: Ensures complete and rapid volatilization of the analyte without thermal degradation.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Rationale: This temperature program is designed to elute the analyte as a sharp, symmetrical peak, separating it from any solvent front or potential impurities.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Rationale: This is the standard EI energy that provides reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[2]

-

Source Temperature: 230 °C. Rationale: Prevents condensation of the analyte within the ion source while minimizing thermal degradation.

-

Mass Range: m/z 40-300. Rationale: This range comfortably covers the molecular ion and all expected significant fragments.

-

Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering the mass spectrometer, which would cause unnecessary filament wear and source contamination.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to 2,5-Bis(chloromethyl)pyridine.

-

Analyze the spectrum for the key features outlined in this guide: the M⁺• cluster at m/z 175/177/179, the base peak at m/z 91, and other significant fragments at m/z 140/142 and 126/128.

-

Verify the isotopic patterns for all chlorine-containing fragments as a self-validating check on the fragment identification.

-

Conclusion

The fragmentation pattern of 2,5-Bis(chloromethyl)pyridine under electron ionization is predicted to be dominated by the facile cleavage of the carbon-chlorine bonds and the subsequent fragmentation of the resulting stable picolyl cations. The key diagnostic features are the distinct M, M+2, M+4 molecular ion cluster and a highly abundant base peak at m/z 91, corresponding to a stable pyridinium or azatropylium ion. By leveraging the established principles of mass spectrometry and understanding the influence of the compound's structural motifs, researchers can confidently identify this molecule and interpret its mass spectrum in a variety of analytical contexts.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzyl chloride(100-44-7) MS [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 8. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Bis(chloromethyl)pyridine from 2,5-Dimethylpyridine

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-bis(chloromethyl)pyridine, a pivotal bifunctional reagent in organic synthesis and drug discovery. The primary focus is on the free-radical chlorination of 2,5-dimethylpyridine, a direct and efficient method. This guide offers in-depth insights into the reaction mechanism, a detailed experimental protocol, safety and handling procedures, and methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource.

Introduction: The Significance of 2,5-Bis(chloromethyl)pyridine